Ranacyclin-B-RN6
CAS No.:
Cat. No.: VC3664504
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Structural Characteristics of Ranacyclins
Primary Structure
Ranacyclins typically feature a conserved sequence pattern. For example, Ranacyclin-NF (RNF), discovered in the skin secretion of Pelophylax nigromaculatus, consists of 17 amino acid residues with the sequence GAPRGCWTKSYPPQPCF-NH₂ . The peptide contains a disulfide bridge between cysteine residues, which contributes to its structural stability and functional properties.
The precursor protein of ranacyclins, as exemplified by RNF, consists of a signal peptide (22 amino acid residues), an acidic amino acid spacer (21 residues), and the mature peptide (17 residues) . The mature peptide is preceded by a typical processing site (-K-R-) and ends with a glycine residue that serves as an amino donor for C-terminal amidation .
Secondary Structure
The secondary structure of ranacyclins has been studied using various techniques, including circular dichroism (CD) spectroscopy and computational modeling. For instance, RNF was predicted to adopt primarily a random coil structure based on I-TASSER modeling and visualization with Pymol . This structural characteristic is significant as it influences the peptide's interaction with target enzymes and cell membranes.
Functional Properties of Ranacyclins
Protease Inhibitory Activity
The primary function of ranacyclins is their ability to inhibit serine proteases, particularly trypsin. Various ranacyclins exhibit different inhibitory potencies against proteolytic enzymes. Table 1 summarizes the inhibitory constants (Ki) of several ranacyclins against different proteases.
Table 1: Protease Inhibitory Activity of Selected Ranacyclins
| Peptide | Peptide Sequence | Ki(μM) of Trypsin | Ki(μM) of Chymotrypsin | Ki(μM) of Tryptase |
|---|---|---|---|---|
| RNF | GAPRGCWTKSYPPQPCF-NH₂ | 0.447 | N.I. | 6.774 |
| RNF1 | GAPRGCWTKSYPPQPCF | 1.300 | N.I. | 9.059 |
| RNF3L | GALRGCWTKSYPPQPCF-NH₂ | 0.201 | N.I. | 12.5 |
| Ranacyclin-T | GALRGCWTKSYPPKPCK | 0.116 | - | - |
| HJTI | GAPKGCWTKSYPPQPCS-NH₂ | 0.388 | - | - |
| OSTI | AALKGCWTKSIPPKPCF-NH₂ | 0.0003 | N.I. | 2.5 |
This data demonstrates that even minor variations in amino acid sequence can significantly impact the inhibitory potency of ranacyclins against proteases. For example, RNF3L showed stronger trypsin inhibitory activity (Ki = 0.201 μM) compared to RNF (Ki = 0.447 μM) and RNF1 (Ki = 1.300 μM) .
| Peptide | Source | Sequence | MIC (μM) |
|---|---|---|---|
| Brevinin-1BYa | Rana boylii | FLPILASLAAKFGPKLFCLVTKKC | 17 (E. coli), 2 (S. aureus), 3 (C. albicans) |
| Ranatuerin-1C | Rana clamitans | SMLSVLKNLGKVGLGLVACKINKQC | 1.5 (E. coli), 55 (S. aureus), 58 (C. albicans) |
| Ranatuerin-2AUa | Rana aurora aurora | GILSSFKGVAKGVAKNLAGKLLDELKCKITGC | 5 (E. coli), 20 (S. aureus) |
MIC: Minimum Inhibitory Concentration
Cytotoxicity Profile
An important consideration for potential therapeutic applications is the cytotoxicity of these peptides toward mammalian cells. Studies on RNF indicated negligible direct cytotoxicity toward human cell lines such as keratinocytes (HaCaT) and microvascular endothelial cells (HMEC-1) . This favorable safety profile distinguishes ranacyclins from certain other antimicrobial peptides that exhibit significant hemolytic activity.
Structure-Activity Relationships
Role of the Trypsin Inhibitory Loop
The trypsin inhibitory loop (TIL) is a critical structural feature of ranacyclins that directly influences their protease inhibitory activity. This conserved region typically contains a reactive site that interacts with the active site of target proteases . Modifications to residues within this loop can significantly alter the inhibitory potency of the peptide.
Impact of C-terminal Amidation
The presence or absence of C-terminal amidation appears to affect the functional properties of ranacyclins. For example, comparing RNF (C-terminally amidated) with RNF1 (non-amidated), the amidated version exhibited stronger trypsin inhibitory activity (Ki values of 0.447 μM versus 1.300 μM) . This suggests that C-terminal amidation may enhance the interaction between ranacyclins and their target enzymes.
Influence of Amino Acid Substitutions
Strategic amino acid substitutions can modulate the biological activities of ranacyclins. The comparison between RNF and RNF3L, which differ by two amino acid substitutions (P3L and R4L), revealed that these changes improved trypsin inhibitory activity from a Ki of 0.447 μM to 0.201 μM . This indicates that residues outside the trypsin inhibitory loop may indirectly influence the efficacy of enzyme inhibition.
Evolutionary Significance and Distribution
Distribution Across Amphibian Species
Ranacyclins have been identified in various frog species, including Pelophylax nigromaculatus, Odorrana grahami, and Rana esculenta, among others . The diversity of ranacyclins across different species suggests their evolutionary importance in amphibian defense mechanisms against environmental threats.
Functional Diversification
Despite structural similarities, ranacyclins exhibit diverse biological functions. For instance, pLR from Lithobates pipiens and pYR from Rana sevosa have immunomodulatory properties and can suppress the early development of granulocyte macrophage colonies from bone marrow stem cells . ZDPI from Amolops loloensis inhibits platelet aggregation, while Ranacyclin-HB1 from Pelophylax hubeiensis demonstrates antioxidant activity and can rapidly scavenge free radicals .
This functional diversification may reflect adaptations to different environmental challenges faced by various amphibian species . Understanding these adaptations could provide insights into the potential applications of ranacyclins in addressing human health challenges.
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